7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Description
7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a chemical compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol This compound is characterized by its unique structure, which includes a benzodioxine ring system substituted with an amino group and a carboxylic acid group
Properties
IUPAC Name |
6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4H,1-2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJPNUZJSIEYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389824 | |
| Record name | 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99358-09-5 | |
| Record name | 7-Amino-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99358-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Benzodioxine Carboxylic Acid Intermediates
The foundational step in synthesizing 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves constructing the benzodioxine core. A widely adopted method, as detailed in CN105801556A, utilizes 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions to form the dioxane ring. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen atoms attack the dibromoethane, yielding 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde as an intermediate. Critical parameters include:
- Alkali choice : Potassium hydroxide (5 equivalents) ensures complete deprotonation of phenolic groups.
- Catalyst : Tetrabutylammonium bromide (0.1 eq) enhances reaction kinetics by phase-transfer catalysis.
- Temperature : Reflux conditions (100–110°C) drive the reaction to completion within 5 hours.
This intermediate is pivotal for subsequent oxidation to the carboxylic acid (Section 2.1).
Introduction of the Amino Group via Nitration and Reduction
To install the amino group at position 7, a nitration-reduction sequence is employed. As demonstrated in PMC8142146, nitration of the benzodioxine scaffold using nitric acid (HNO₃) and trifluoroacetic acid (TFA) introduces nitro groups at specific positions. Regioselectivity is influenced by electron-donating substituents:
- Carboxylic acid ester at position 6 directs nitration to position 7 (meta to the ester).
- Reaction conditions : Nitration at 0°C for 2 hours minimizes byproducts, achieving 70–80% yield of the 7-nitro derivative.
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, completing the synthesis of the 7-amino substituent. Key considerations include:
- Pressure : 50 psi H₂ ensures complete reduction within 4 hours.
- Solvent : Ethanol/water (4:1) balances substrate solubility and catalyst activity.
Oxidation and Functional Group Interconversion
Aldehyde Oxidation to Carboxylic Acid
The aldehyde intermediate from Section 1.1 is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) . As per CN105801556A, optimal conditions involve:
- Oxidant concentration : 1.2 equivalents of KMnO₄ in aqueous solution.
- Temperature : 90–100°C for 2 hours, achieving >90% conversion.
Mechanism : Permanganate oxidizes the aldehyde to a carboxylate ion, which is acidified to yield the free carboxylic acid.
| Parameter | Value | Source |
|---|---|---|
| KMnO₄ (equiv) | 1.2 | |
| Reaction Time | 2 hours | |
| Yield | 90% |
Reduction of Nitro to Amino Groups
Post-nitration, the nitro group at position 7 is reduced to an amine. PMC8142146 reports 10% Pd/C under hydrogen gas (1 atm) as effective, with yields of 85–90%. Alternatives include:
- Iron/HCl : Cost-effective but slower (12 hours, 75% yield).
- Sodium dithionite : Suitable for acid-sensitive substrates, though less efficient (65% yield).
Alternative Synthetic Pathways
Direct Amination via Buchwald-Hartwig Coupling
Recent advances explore palladium-catalyzed amination to introduce the amino group directly. Using Pd(OAc)₂ and Xantphos , aryl halides undergo coupling with ammonia equivalents (e.g., NH₃·H₂O). While promising, this method faces challenges:
- Substrate availability : Requires 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is synthetically laborious.
- Yield : 60–70%, lower than nitration-reduction routes.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-transfer catalysts : Tetrabutylammonium bromide reduces reaction time by 30% in ring-closing steps.
- Microwave assistance : Nitration at 80°C under microwave irradiation cuts reaction time to 30 minutes (yield: 78%).
Industrial-Scale Production Considerations
The patent CN105801556A highlights scalability advantages of the KMnO₄ oxidation route:
- Cost : KMnO₄ ($5/kg) is economical compared to enzymatic methods.
- Safety : Avoids explosive peroxides (e.g., urea peroxide).
- Waste management : MnO₂ byproduct is filterable and recyclable.
| Factor | Industrial Advantage | Source |
|---|---|---|
| Oxidant Cost | $5/kg (KMnO₄) vs. $120/kg (O₂) | |
| Yield | 90% at 100 kg batch | |
| Byproduct Handling | MnO₂ filtration and recycling |
Chemical Reactions Analysis
7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. The benzodioxine ring system may interact with hydrophobic pockets in enzymes, affecting their catalytic activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be compared with other similar compounds, such as:
1,4-Benzodioxane: A simpler analog without the amino and carboxylic acid groups.
2,3-Dihydro-1,4-benzodioxane: Lacks the amino and carboxylic acid substitutions but shares the core ring structure.
Prosympal, Dibozane, Piperoxan, and Doxazosin: Therapeutic agents with similar benzodioxane motifs but different functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS No. 99358-09-5) is a compound belonging to the class of benzodioxane derivatives, which have garnered attention for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H9NO4
- Molecular Weight : 195.17 g/mol
- Structure : The compound features a benzodioxane core with an amino and carboxylic acid functional group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that derivatives of 1,4-benzodioxane, including this compound, exhibit significant pharmacological properties such as:
- Anti-inflammatory Activity : Studies have shown that benzodioxane derivatives can inhibit inflammatory responses. For instance, a related compound demonstrated anti-inflammatory effects by modulating the production of pro-inflammatory cytokines .
- Anticancer Properties : The compound has been implicated in anticancer activity through various mechanisms. Research on related benzodioxane derivatives has shown that they can inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
The biological mechanisms attributed to this compound include:
- Inhibition of Key Signaling Pathways : Some studies suggest that benzodioxane derivatives can inhibit pathways such as p38 MAPK, which is crucial in inflammation and cancer progression .
- Modulation of Cytokine Production : The compound may influence the expression of cytokines involved in inflammatory processes, thereby reducing inflammation and associated symptoms .
- Direct Cytotoxic Effects on Cancer Cells : Experimental data indicate that the compound can induce cytotoxic effects directly on tumor cells, leading to reduced viability and increased apoptotic markers .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the benzodioxine core. A common approach includes:
Core formation : Cyclization of catechol derivatives with ethylene dihalides to form the benzodioxine scaffold.
Carboxylic acid introduction : Direct carboxylation at the 6-position using Kolbe-Schmitt or Friedel-Crafts acylation .
Amino group installation : Nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or nucleophilic substitution with protected amines .
- Characterization : Intermediates are validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and H/C NMR (DMSO-d₆, δ 2.5–3.5 ppm for dihydro protons) .
Q. How can researchers optimize purification of this compound to achieve >95% purity?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit solubility differences.
- Column Chromatography : Silica gel with eluents like CH₂Cl₂:MeOH:AcOH (90:8:2) for acidic impurities .
- HPLC : Preparative reverse-phase HPLC with a mobile phase of 0.1% formic acid in H₂O:MeCN (gradient 5%–40% MeCN over 20 min) .
Advanced Research Questions
Q. What experimental designs are suitable for probing the electronic effects of the amino and carboxylic acid groups on reactivity?
- Methodological Answer :
- Factorial Design : Use a 2² factorial matrix to vary reaction parameters (e.g., temperature, catalyst loading) while monitoring outcomes like yield or regioselectivity .
- Spectroscopic Probes :
- UV-Vis : Monitor charge-transfer transitions (λ ~250–300 nm) to assess electronic perturbations.
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to correlate substituent effects with experimental data .
Q. How can contradictory data on the compound’s solubility in polar vs. non-polar solvents be resolved?
- Methodological Answer :
- Controlled Solubility Studies : Conduct parallel experiments using standardized solvent systems (e.g., DMSO, EtOH, hexane) under inert atmospheres to minimize oxidation.
- Microscopic Analysis : Polarized light microscopy to detect polymorphic forms that may explain discrepancies .
- Machine Learning : Train models on solvent descriptors (e.g., Hansen solubility parameters) to predict solubility behavior .
Q. What strategies validate the compound’s stability under physiological conditions for bioactivity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
